Ethyl 3-(2,6-difluoro-phenoxy)propanoate
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Overview
Description
Ethyl 3-(2,6-difluoro-phenoxy)propanoate is an organic compound with the molecular formula C11H12F2O3. It is a derivative of phenoxypropanoate, characterized by the presence of two fluorine atoms on the phenyl ring. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2,6-difluoro-phenoxy)propanoate typically involves the reaction of 2,6-difluorophenol with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2,6-difluoro-phenoxy)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in DMF.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 3-(2,6-difluoro-phenoxy)propanoic acid and ethanol.
Oxidation: Various oxidized phenolic derivatives.
Scientific Research Applications
Ethyl 3-(2,6-difluoro-phenoxy)propanoate is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(2,6-difluoro-phenoxy)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Ethyl 3-(2,6-difluoro-phenoxy)propanoate can be compared with other phenoxypropanoate derivatives, such as:
- Ethyl 3-(4-chloro-phenoxy)propanoate
- Ethyl 3-(2,4-dichloro-phenoxy)propanoate
- Ethyl 3-(2,6-dichloro-phenoxy)propanoate
Uniqueness
The presence of fluorine atoms in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its chlorinated counterparts
Properties
IUPAC Name |
ethyl 3-(2,6-difluorophenoxy)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O3/c1-2-15-10(14)6-7-16-11-8(12)4-3-5-9(11)13/h3-5H,2,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCMQJURIMNUIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCOC1=C(C=CC=C1F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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